7-Bromo-5-fluoro-2-methylbenzo[d]oxazole
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Overview
Description
7-Bromo-5-fluoro-2-methylbenzo[d]oxazole is an organic compound with the molecular formula C8H5BrFNO It is a derivative of benzo[d]oxazole, characterized by the presence of bromine and fluorine atoms at the 7th and 5th positions, respectively, and a methyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-fluoro-2-methylbenzo[d]oxazole typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-methylbenzo[d]oxazole.
Fluorination: The fluorine atom is introduced at the 5th position using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-fluoro-2-methylbenzo[d]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[d]oxazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry
In chemistry, 7-Bromo-5-fluoro-2-methylbenzo[d]oxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals or as a probe in biochemical assays.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer, infections, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-5-fluoro-2-methylbenzo[d]oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target molecules.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylbenzo[d]oxazole: Lacks the bromine atom at the 7th position.
7-Bromo-2-methylbenzo[d]oxazole: Lacks the fluorine atom at the 5th position.
5-Bromo-2-methylbenzo[d]oxazole: Lacks the fluorine atom at the 7th position.
Uniqueness
7-Bromo-5-fluoro-2-methylbenzo[d]oxazole is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical reactivity and potential biological activity. This dual substitution pattern allows for a broader range of chemical modifications and applications compared to its analogs.
Properties
Molecular Formula |
C8H5BrFNO |
---|---|
Molecular Weight |
230.03 g/mol |
IUPAC Name |
7-bromo-5-fluoro-2-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C8H5BrFNO/c1-4-11-7-3-5(10)2-6(9)8(7)12-4/h2-3H,1H3 |
InChI Key |
OOBQIDJIAQVKLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C(=CC(=C2)F)Br |
Origin of Product |
United States |
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